(S)-1-Phenylprop-2-en-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
(1S)-1-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h2-7,9H,1,10H2;1H/t9-;/m0./s1 |
InChI Key |
SMLXICHDYHVTSX-FVGYRXGTSA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC=CC=C1)N.Cl |
Canonical SMILES |
C=CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of α,β-Unsaturated Aldehydes
Reductive amination represents a foundational approach for synthesizing allylamine derivatives. This method involves the condensation of an α,β-unsaturated aldehyde with ammonia or a primary amine, followed by reduction of the resulting imine intermediate. For (S)-1-phenylprop-2-en-1-amine hydrochloride, the starting material is typically cinnamaldehyde (3-phenylprop-2-enal), which undergoes imine formation with ammonia under acidic conditions. Subsequent reduction with sodium borohydride (NaBH₄) yields the racemic allylamine, which is then resolved to isolate the (S)-enantiomer.
Reaction Conditions and Optimization
- Imine Formation : Cinnamaldehyde (5 mmol) is refluxed with ammonium chloride (10 mmol) in ethanol (20 mL) for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC) until completion.
- Reduction : The imine intermediate is reduced using NaBH₄ (2 equiv) in methanol at room temperature for 12 hours. The crude product is acidified with 1.2 M HCl to precipitate the hydrochloride salt.
- Yield : Typical yields range from 50% to 65% for the racemic mixture, with enantiomeric resolution reducing the overall yield to 25%–30% for the (S)-enantiomer.
Table 1: Reductive Amination Parameters
| Parameter | Value |
|---|---|
| Starting Material | Cinnamaldehyde |
| Ammonia Source | NH₄Cl |
| Solvent | Ethanol |
| Reduction Agent | NaBH₄ |
| Reaction Time | 12–24 hours (imine formation) |
| Enantiomeric Excess | Racemic (resolved post-synthesis) |
Catalytic Asymmetric Hydrogenation of Enamides
Asymmetric hydrogenation offers a direct route to enantiomerically enriched allylamines. This method employs chiral transition metal catalysts, such as rhodium (Rh) or iridium (Ir) complexes, to hydrogenate α,β-unsaturated enamides. The resulting chiral amine is subsequently hydrolyzed and converted to the hydrochloride salt.
Mechanistic Insights
- Substrate Preparation : Enamides are synthesized by reacting cinnamaldehyde with a chiral auxiliary (e.g., (R)- or (S)-BINAP) in the presence of a palladium catalyst.
- Hydrogenation : The enamide is subjected to hydrogen gas (1–5 atm) in the presence of a chiral Rh catalyst (e.g., Rh-(S)-BINAP) at 25–40°C. The reaction achieves enantiomeric excess (ee) values of 85%–95% for the (S)-enantiomer.
- Hydrolysis and Salt Formation : The hydrogenated product is hydrolyzed using aqueous HCl, yielding the hydrochloride salt with retained stereochemistry.
Table 2: Asymmetric Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | Rh-(S)-BINAP |
| Hydrogen Pressure | 3 atm |
| Temperature | 30°C |
| Solvent | Tetrahydrofuran (THF) |
| Enantiomeric Excess | 92% (S) |
Resolution of Racemic Mixtures
Racemic (R,S)-1-phenylprop-2-en-1-amine hydrochloride can be resolved using chiral resolving agents, such as tartaric acid or its derivatives. This method is cost-effective for large-scale production but requires additional steps for enantiomer separation.
Procedure Overview
- Racemic Synthesis : The racemic amine is prepared via reductive amination (Method 1).
- Diastereomeric Salt Formation : The racemic mixture is treated with (R,R)-tartaric acid in ethanol, forming diastereomeric salts with differing solubilities.
- Crystallization : The less soluble (S)-enantiomer salt is selectively crystallized and filtered.
- Regeneration : The free (S)-amine is liberated using sodium hydroxide and converted to the hydrochloride salt with HCl.
Table 3: Resolution Efficiency
| Resolving Agent | Solvent | (S)-Enantiomer Yield |
|---|---|---|
| (R,R)-Tartaric Acid | Ethanol | 35% |
| L-Malic Acid | Methanol | 28% |
Electrochemical Reduction of Nitroalkenes
Electrochemical methods provide a green alternative for amine synthesis. This approach reduces nitroalkenes to amines while preserving the double bond geometry. For this compound, the precursor 1-phenyl-2-nitropropene is reduced at a mercury cathode in an acidic medium.
Key Steps
- Nitroalkene Synthesis : 1-Phenyl-2-nitropropene is prepared via condensation of benzaldehyde with nitroethane.
- Electrolysis : A solution of the nitroalkene in acetic acid is electrolyzed at −1.2 V vs. SCE, achieving 70%–80% conversion to the amine.
- Stereochemical Control : The reaction retains the (E)-geometry of the double bond, but enantioselectivity requires chiral additives or electrodes.
Table 4: Electrochemical Reduction Parameters
| Parameter | Value |
|---|---|
| Cathode Material | Mercury |
| Voltage | −1.2 V (vs. SCE) |
| Solvent | Acetic Acid |
| Conversion | 75% |
Comparative Analysis of Methods
Each synthetic route presents distinct advantages and limitations:
- Reductive Amination : Simple but yields racemic product, necessitating resolution.
- Asymmetric Hydrogenation : High enantioselectivity but requires expensive chiral catalysts.
- Electrochemical Reduction : Environmentally friendly but limited stereochemical control.
Table 5: Method Comparison
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Reductive Amination | 50–65 | 0 | Low | High |
| Asymmetric Hydrogenation | 70–85 | 90–95 | High | Moderate |
| Electrochemical | 70–80 | 0–50* | Moderate | Low |
*Dependent on chiral additives.
Recent Advances in Stereochemical Control
Emerging techniques, such as organocatalytic asymmetric synthesis and enzymatic resolution, are addressing the limitations of traditional methods. For example, lipase-catalyzed kinetic resolution achieves 98% ee for the (S)-enantiomer but remains under development for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Phenylprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted amines or amides.
Scientific Research Applications
(S)-1-Phenylprop-2-en-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-Phenylprop-2-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereochemical Isomers
a) 2-Phenylprop-2-en-1-amine Hydrochloride (CAS: N/A)
- Structure : Double bond at prop-2-en, phenyl at position 2.
- Molecular Formula : C₉H₁₁N·HCl (MW: 169.65 g/mol ).
- Key Differences : Lacks a chiral center; phenyl group placement alters electronic properties and reactivity.
- Synthesis: Not explicitly detailed in evidence, but microwave-assisted methods are common for similar enamines .
b) (S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride (CAS: 1391356-26-5)
Saturated Analogs
a) 2-Phenyl-1-propanamine Hydrochloride (CAS: 20388-87-8)
- Structure : Saturated propane backbone, phenyl at position 2.
- Molecular Formula : C₉H₁₄ClN (MW: 171.67 g/mol ).
- Key Differences : Absence of double bond reduces reactivity in addition reactions. Higher molecular weight due to saturation.
- Applications : Marketed for industrial and research use, with consumption data tracked since 1997 .
Functionalized Derivatives
a) Cinnamylamine Hydrochloride (3-Phenylprop-2-en-1-amine Hydrochloride, CAS: N/A)
- Structure : Double bond at prop-2-en, phenyl at position 3.
- Molecular Formula : C₉H₁₁N·HCl (MW: 169.65 g/mol ).
- Key Differences : Conjugated double bond system (phenyl at position 3) enhances stability and UV activity.
- Applications : Used in fragrance and pharmaceutical industries .
b) (S)-1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS: 1075715-56-8)
- Structure : Fluorine substituent on the phenyl ring.
- Molecular Formula : C₉H₁₁FNCl (MW: 191.65 g/mol ).
- Key Differences : Electron-withdrawing fluorine alters electronic density, affecting binding affinity in biological systems.
- Synthesis : Requires halogenation steps, increasing synthetic complexity .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| (S)-1-Phenylprop-2-en-1-amine HCl | N/A | C₉H₁₂ClN | 169.65 | Chiral center, prop-2-en chain |
| 2-Phenylprop-2-en-1-amine HCl | N/A | C₉H₁₁ClN | 169.65 | Phenyl at C2, no chirality |
| (S)-2-Methyl-1-phenylpropan-1-amine HCl | 1391356-26-5 | C₁₀H₁₆ClN | 193.69 | Methyl branch, S-configuration |
| 2-Phenyl-1-propanamine HCl | 20388-87-8 | C₉H₁₄ClN | 171.67 | Saturated backbone |
| Cinnamylamine HCl | N/A | C₉H₁₁ClN | 169.65 | Conjugated double bond |
Research Findings and Implications
- Reactivity : The target compound’s prop-2-en chain enables electrophilic additions, whereas saturated analogs like 2-Phenyl-1-propanamine HCl are less reactive .
- Biological Activity : Enantiomeric purity in (S)-configured compounds enhances receptor selectivity, critical in drug design .
- Toxicity : Acute toxicity (Category 4) is common in aliphatic amines, necessitating handling precautions .
Biological Activity
(S)-1-Phenylprop-2-en-1-amine hydrochloride, also known as phenylpropenamine, is a chiral amine with significant biological activity attributed to its structural properties. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and organic synthesis. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its phenylpropene structure, which includes a double bond between the second and third carbon atoms of the propyl chain. The presence of both an amine and an alkene functional group enhances its reactivity and biological interactions. Its hydrochloride salt form improves water solubility, making it suitable for biological applications.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. Key mechanisms include:
- Receptor Binding : The compound has been shown to interact with neurotransmitter receptors, potentially influencing dopaminergic and adrenergic signaling pathways.
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
1. Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that it can inhibit cell growth in various cancer cell lines. For instance:
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cIAP1 degradation and caspase activation.
2. Neuropharmacological Effects
This compound has been investigated for its stimulant properties. It appears to modulate neurotransmitter release, particularly dopamine and norepinephrine, which may contribute to its effects on mood and cognition.
3. Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against certain bacterial strains. Its efficacy is thought to arise from its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
Study on Antitumor Effects
In a study evaluating the antitumor effects of this compound in MDA-MB-231 xenograft models, researchers administered varying doses of the compound. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent:
| Treatment Group | Dose (mg/kg) | Tumor Size Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Compound Administered | 10 | 25 |
| Compound Administered | 30 | 50 |
| Compound Administered | 100 | 75 |
This study emphasizes the compound's promising role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
